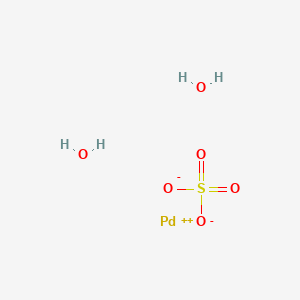

Palladium(II) sulfate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

palladium(2+);sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.2H2O.Pd/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIRRPLUAGEFNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O6PdS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621923 | |

| Record name | Palladium(2+) sulfate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-98-9 | |

| Record name | Palladium(2+) sulfate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladiumsulfat Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Palladium(II) Sulfate Dihydrate: A Technical Guide

For Immediate Release

LIVERPOOL, England – December 25, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals now have access to an in-depth analysis of the chemical properties and structural characteristics of Palladium(II) sulfate dihydrate (PdSO₄·2H₂O). This guide consolidates critical data, experimental methodologies, and structural visualizations to serve as a foundational resource for scientists working with this important palladium compound.

This compound, a compound of significant interest in catalysis and materials science, is a brownish-red to brown crystalline solid.[1] It is recognized for its solubility in water and its role as a precursor in the synthesis of various palladium-based catalysts and materials.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below, offering a quick reference for laboratory applications.

| Property | Value | Reference |

| Chemical Formula | PdSO₄·2H₂O | [1] |

| Molecular Weight | 238.51 g/mol | |

| Appearance | Brownish-red to brown crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 13566-03-5 |

Structural Insights

While detailed crystallographic data for the dihydrate form remains elusive in publicly accessible literature, the anhydrous form, Palladium(II) sulfate (PdSO₄), crystallizes in a monoclinic system with the space group C2/c. Its lattice constants have been reported as a = 7.84 Å, b = 5.18 Å, and c = 7.91 Å, with a β angle of 95.6°.[2] The structure of the dihydrate is anticipated to involve coordination of water molecules to the palladium(II) ion, a common feature for hydrated metal salts.

A proposed coordination environment for the palladium(II) ion in the dihydrate is depicted in the following logical diagram:

Experimental Protocols

Synthesis:

A general method for the preparation of Palladium(II) sulfate involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid.[2] The dihydrate can be formed by the subsequent hydration of the anhydrous salt. A more detailed, though related, synthesis for a tetraamminepalladium(II) sulfate complex provides insight into the handling of palladium salts. This procedure involves reacting palladium chloride with ammonia, followed by a reaction with silver sulfate.

A generalized workflow for the synthesis of this compound is outlined below:

Thermal Analysis:

The thermal behavior of this compound is a critical aspect of its characterization. A key study by Dahmen et al. investigated the thermal decomposition of this compound. While the full dataset is not widely available, it is understood that heating the dihydrate leads to the loss of water molecules to form the anhydrous salt, which upon further heating, decomposes to palladium(II) oxide and sulfur trioxide.[2]

Spectroscopic Properties

Infrared and Raman Spectroscopy:

Spectroscopic analysis is essential for the structural elucidation of chemical compounds. For this compound, the infrared (IR) and Raman spectra are expected to exhibit characteristic bands for the sulfate anion (SO₄²⁻) and the coordinated water molecules.

The free sulfate ion, with tetrahedral symmetry, has four fundamental vibrational modes. In the solid state, interactions with the palladium ion and water molecules can lead to a lowering of this symmetry, resulting in the appearance of additional bands and shifts in the vibrational frequencies. The characteristic vibrational modes of the sulfate ion and water are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| SO₄²⁻ ν₁ (symmetric stretch) | ~980 | Raman |

| SO₄²⁻ ν₂ (symmetric bend) | ~450 | Raman |

| SO₄²⁻ ν₃ (antisymmetric stretch) | ~1100 | IR, Raman |

| SO₄²⁻ ν₄ (antisymmetric bend) | ~615 | IR, Raman |

| H₂O Bending | 1600 - 1650 | IR |

| H₂O Stretching | 3200 - 3600 | IR, Raman |

This technical guide provides a consolidated overview of the known chemical properties and structural aspects of this compound. Further research to obtain detailed crystallographic and spectroscopic data on the dihydrate form is encouraged to enhance the understanding of this versatile compound.

References

A Comprehensive Technical Guide to the Synthesis of Palladium(II) Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of Palladium(II) sulfate, a key precursor in various catalytic and chemical processes. The subsequent controlled hydration to yield Palladium(II) sulfate dihydrate (PdSO₄·2H₂O) is also detailed. This document furnishes detailed experimental protocols, presents quantitative data in structured tables, and includes process visualizations to facilitate comprehension and replication in a laboratory setting.

Introduction

Palladium(II) sulfate and its dihydrate are inorganic compounds of significant interest in catalysis, electroplating, and as starting materials for the synthesis of other palladium complexes. The anhydrous form presents as a red-brown, hygroscopic solid, which readily absorbs atmospheric moisture to form the greenish-brown dihydrate. This guide focuses on two principal synthetic routes to anhydrous Palladium(II) sulfate, followed by the procedure for the preparation of the dihydrate.

Synthesis of Anhydrous Palladium(II) Sulfate

Two primary methods for the synthesis of anhydrous Palladium(II) sulfate are prevalent: the reaction of palladium metal with a mixture of nitric and sulfuric acids, and the direct oxidation of palladium metal in sulfuric acid using gaseous oxygen.

Method 1: Reaction with a Mixture of Nitric and Sulfuric Acids

This traditional method involves the dissolution of palladium metal in a strong oxidizing acid mixture. A critical subsequent step is the removal of residual nitrate ions to ensure the purity of the final product.

Experimental Protocol:

-

Dissolution: To finely divided palladium metal (e.g., palladium black or sponge) in a suitable reaction vessel, cautiously add a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The vessel should be heated to facilitate the dissolution of the palladium metal.

-

Denitration: Following complete dissolution of the palladium, the resulting solution must be heated to a higher temperature (approximately 300°C) to drive off the nitric acid and decompose any remaining nitrates.[1] This step is crucial as nitrate impurities can interfere with subsequent applications. The fuming off of nitric acid can be repeated by adding distilled water and re-heating to ensure complete removal.

-

Isolation: Upon cooling, the anhydrous Palladium(II) sulfate will precipitate. The solid can be isolated by filtration.

Logical Workflow for Method 1:

Caption: Workflow for the synthesis of anhydrous Palladium(II) sulfate using a nitric and sulfuric acid mixture.

Method 2: Direct Oxidation with Sulfuric Acid and Oxygen

This method provides a more direct route to a stable aqueous solution of Palladium(II) sulfate, avoiding nitrate impurities. The process involves the digestion of finely divided palladium metal in aqueous sulfuric acid while sparging with oxygen gas.[1]

Experimental Protocol:

-

Apparatus: A reaction vessel equipped with a stirrer, a gas inlet tube for oxygen, a condenser, and a heating source is required.

-

Reaction: Charge the reactor with finely divided palladium metal (e.g., -325 mesh) and aqueous sulfuric acid (9-60% by weight).[1] Heat the mixture to a temperature between 80°C and 150°C.[1]

-

Oxygen Sparging: Bubble oxygen gas through the heated suspension. The oxygen flow rate should be sufficient to ensure intimate contact with the reactants. The reaction can be performed at atmospheric or elevated pressures (up to 100 lbs/sq. in. gauge).[1]

-

Monitoring and Completion: The progress of the reaction can be monitored by the dissolution of the palladium metal. Once the reaction is complete, the resulting solution of Palladium(II) sulfate can be used directly or the anhydrous salt can be isolated by evaporation of the water.

Quantitative Data for Method 2:

The following table summarizes the experimental conditions and results from a patented study on this method.[1]

| Run | H₂SO₄ Conc. (wt%) | Temp. (°C) | Pressure (psig) | Time (hr) | Pd Dissolved (wt%) |

| 1 | 6.0 | 100 | 0 | 5.0 | 0.0 |

| 2 | 9.0 | 70 | 0 | 6.5 | 0.0 |

| 3 | 9.0 | 100 | 0 | 4.0 | 0.45 |

| 4 | 15.0 | 100 | 0 | 4.0 | 0.95 |

| 5 | 28.8 | 100 | 0 | 4.0 | 1.15 |

| 6 | 49.0 | 100 | 0 | 4.0 | 1.10 |

| 7 | 49.0 | 125 | 0 | 4.0 | 1.40 |

| 8 | 49.0 | 100 | 50 | 4.0 | 1.60 |

Experimental Workflow for Method 2:

Caption: Workflow for the synthesis of Palladium(II) sulfate via direct oxidation in sulfuric acid.

Preparation of this compound

Anhydrous Palladium(II) sulfate is hygroscopic and will naturally absorb moisture from the atmosphere to form the dihydrate.[2] For a controlled laboratory preparation, the following procedure can be employed.

Experimental Protocol:

-

Hydration: Place the freshly prepared anhydrous Palladium(II) sulfate in a humid environment, such as a desiccator containing a saturated solution of a salt that maintains a high relative humidity (e.g., potassium bromide).

-

Equilibration: Allow the anhydrous salt to equilibrate in the humid atmosphere until a constant weight is achieved, indicating the complete formation of the dihydrate. The color of the solid will change from red-brown to greenish-brown.

-

Storage: Store the resulting this compound in a tightly sealed container to prevent further water absorption or dehydration.

Characterization Data for this compound:

| Property | Value |

| Chemical Formula | PdSO₄·2H₂O |

| Molar Mass | 238.51 g/mol |

| Appearance | Greenish-brown solid |

| Solubility | Soluble in water |

Logical Relationship for Dihydrate Formation:

Caption: The hydration process of anhydrous Palladium(II) sulfate to form the dihydrate.

Safety Considerations

-

All procedures should be conducted in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.

-

The heating of strong acids should be performed with caution to avoid splattering.

-

Palladium compounds can be sensitizers and should be handled with care.

This guide provides a comprehensive overview of the synthesis and preparation of this compound. The choice of method for the synthesis of the anhydrous salt will depend on the specific requirements for purity and the available laboratory equipment. For applications requiring high purity and the absence of nitrate ions, Method 2 is the preferred route.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Palladium(II) Sulfate Dihydrate (PdSO₄·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Palladium(II) sulfate dihydrate (PdSO₄·2H₂O). The information is curated for researchers, scientists, and professionals in drug development who may utilize palladium compounds in catalysis and synthesis.

Physical Properties

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the air.[1] Its appearance can vary from a greenish-brown to a brown or red crystalline powder.[1][2] This compound is soluble in cold water and concentrated sulfuric acid.[1][2]

Table 1: Physical Characteristics of PdSO₄·2H₂O

| Property | Value |

| Appearance | Greenish-brown to red-brown crystalline powder[1][2] |

| Molecular Formula | PdSO₄·2H₂O[1] |

| Molecular Weight | 238.51 g/mol |

| CAS Number | 13566-03-5 (anhydrous)[1] |

| Solubility | Soluble in cold water and concentrated sulfuric acid[1][2] |

Chemical Properties

This compound exhibits distinct chemical behaviors, particularly concerning its stability and reactivity. The anhydrous form, PdSO₄, is a red-brown solid.[1] The dihydrate can be converted to the anhydrous form by heating.[1]

Table 2: Chemical and Stability Data for PdSO₄·2H₂O

| Property | Description |

| Thermal Decomposition | The anhydrous form decomposes to palladium(II) oxide (PdO) and sulfur trioxide (SO₃) at 525 °C.[1] |

| Reactivity | It can be reduced to metallic palladium by strong reducing agents.[3] Contact with flammable substances may lead to heating and ignition due to the catalytic nature of palladium.[3] |

| Incompatible Materials | Reducing agents, metals, strong alkalis, and organic substances.[3] |

| Hazardous Decomposition | Upon decomposition, it can produce sulfur oxides.[3] |

Experimental Protocols

A. Synthesis of Palladium(II) Sulfate

A general method for the preparation of anhydrous Palladium(II) sulfate involves the reaction of palladium metal with a combination of nitric acid and sulfuric acid.[1]

Experimental Workflow: Synthesis and Characterization of PdSO₄

Caption: A flowchart illustrating the synthesis of anhydrous PdSO₄ and its subsequent hydration and characterization.

Methodology:

-

Reaction Setup: Palladium metal is introduced into a suitable reaction vessel.

-

Acid Addition: A mixture of concentrated nitric acid and sulfuric acid is carefully added to the palladium metal.[1]

-

Reaction Conditions: The mixture is heated and stirred to facilitate the reaction. The exact temperature and reaction time would be optimized based on the scale of the synthesis.

-

Isolation: The resulting Palladium(II) sulfate is isolated from the reaction mixture.

-

Hydration: The anhydrous PdSO₄ is hygroscopic and will form the greenish-brown dihydrate upon exposure to atmospheric moisture.[1]

B. Thermal Decomposition Analysis

The thermal stability of PdSO₄ can be investigated using thermogravimetric analysis (TGA).

Logical Relationship: Thermal Decomposition Pathway of PdSO₄

Caption: A diagram showing the decomposition of anhydrous Palladium(II) sulfate upon heating.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous PdSO₄ is placed in a TGA crucible.

-

TGA Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

Data Analysis: The TGA curve will show a weight loss corresponding to the release of SO₃ gas at the decomposition temperature of 525 °C, leaving behind PdO as the solid residue.[1]

Applications in Research and Development

Palladium(II) sulfate is a key precursor in the synthesis of various palladium-based catalysts. These catalysts are extensively used in a wide range of organic transformations, which are fundamental in drug discovery and development. Its utility stems from palladium's ability to catalyze cross-coupling reactions, hydrogenations, and oxidations.

Signaling Pathway: Role of Pd(II) in Catalytic Oxidation

Caption: A simplified diagram of a Pd(II)/Pd(0) catalytic cycle for oxidation reactions.

In a typical catalytic cycle, the Pd(II) species, derived from a precursor like PdSO₄, oxidizes a substrate. In this process, the palladium center is reduced to Pd(0). An oxidant, often molecular oxygen, is then required to regenerate the active Pd(II) catalyst, allowing the cycle to continue. The specifics of this pathway, including the nature of the ligands and the reaction conditions, are critical for the efficiency and selectivity of the transformation.

References

An In-depth Technical Guide on the Solubility of Palladium(II) Sulfate Dihydrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) sulfate dihydrate (PdSO₄·2H₂O) is a crucial precursor and catalyst in various chemical syntheses, including cross-coupling reactions and nanoparticle formation, which are fundamental to drug development and materials science. Despite its importance, a comprehensive and quantitative understanding of its solubility in common organic solvents is notably absent in publicly available literature. This technical guide addresses this knowledge gap by summarizing the existing qualitative information and providing a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work. This guide aims to equip scientists with the necessary methodology to generate reliable solubility data, facilitating improved reaction design, process optimization, and catalyst system development.

Introduction

Palladium(II) sulfate is an inorganic compound with the formula PdSO₄. It is often encountered in its hydrated form, this compound (PdSO₄·2H₂O), which is a red-brown, hygroscopic solid[1]. This compound serves as a valuable source of palladium for various catalytic applications[2][3]. The efficiency and applicability of palladium-based catalysts in homogeneous catalysis are intrinsically linked to their solubility in the reaction medium. A clear understanding of the solubility of the catalyst precursor in different organic solvents is therefore paramount for designing robust and reproducible synthetic protocols.

This guide provides a summary of the currently available information on the solubility of this compound and presents a standardized methodology for its experimental determination in common organic solvents.

Current State of Knowledge on Solubility

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative and often refers to its solubility in aqueous solutions.

Qualitative Solubility Information:

-

Water: Palladium(II) sulfate and its dihydrate are consistently reported to be soluble or fully miscible in water[2][3][4][5][6]. Some sources specify that it is soluble in cold water and may decompose in hot water[3][4].

-

Acids: It is described as being moderately soluble in acids[7].

The hygroscopic nature of this compound is a critical factor to consider, as the presence of water can significantly influence its solubility in organic solvents[1][2][5][6].

Experimental Protocol for Solubility Determination

Given the absence of published data, researchers will likely need to determine the solubility of this compound in their chosen solvents experimentally. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent using the isothermal shake-flask method, which is a widely accepted technique.

3.1. Materials and Apparatus

-

This compound (of known purity)

-

Anhydrous organic solvents of interest (e.g., methanol, ethanol, acetone, DMF, DMSO, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for palladium quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), or UV-Vis Spectrophotometer if a suitable chromophore is present or can be formed).

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe (to prevent precipitation due to temperature changes).

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact weight of the transferred aliquot.

-

Dilute the sample to a known volume with the appropriate solvent. Further dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of palladium in the diluted samples using a calibrated analytical technique such as ICP-OES or AAS.

-

Prepare a calibration curve using standard solutions of known palladium concentrations in the same solvent.

-

3.3. Data Analysis and Calculation

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/g of solvent.

-

Calculation of Solubility ( g/100 mL):

-

Determine the concentration of palladium in the diluted sample from the calibration curve.

-

Back-calculate the concentration in the original undiluted supernatant, accounting for all dilution factors.

-

Convert the concentration of palladium to the concentration of this compound using their respective molecular weights.

-

Express the final solubility in grams of solute per 100 mL of solvent.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is currently lacking in the public domain, this guide provides a robust experimental framework for researchers to generate this critical information. By following the detailed protocol, scientists in drug development and other fields can obtain reliable solubility data, enabling more precise control over reaction conditions, improving process efficiency, and fostering innovation in palladium-catalyzed transformations. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

- 1. Palladium(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound, Premion , 99.95% (metals basis), Pd 44.1% min, Thermo Scientific Chemicals 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Manufacturer - Quality Palladium(II) sulfate,13566-03-5,PdSO4| UIV Chem [riyngroup.com]

- 4. chembk.com [chembk.com]

- 5. 13566-03-5 CAS MSDS (Palladium(II) sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Palladium(II) Sulfate Dihydrate: A Technical Guide for Researchers

CAS Number: 13444-98-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Palladium(II) sulfate dihydrate. The information is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging this versatile catalyst for their work.

Core Properties

This compound is an inorganic compound that is a moderately water and acid-soluble source of palladium. It typically appears as a red-brown crystalline solid and is known to be hygroscopic. This compound is a key precursor for various palladium catalysts and nanoparticles and is widely utilized in organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 13444-98-9 |

| Molecular Formula | PdSO₄·2H₂O |

| Molecular Weight | 238.51 g/mol |

| Appearance | Red-brown crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes |

Synthesis and Manufacturing

Palladium(II) sulfate can be synthesized through several methods. The most common laboratory and industrial-scale preparations involve the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. The dihydrate form is produced when the anhydrous form absorbs moisture from the air.

Applications in Research and Drug Development

The primary application of this compound is as a catalyst or catalyst precursor in a wide range of organic reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Catalysis in Organic Synthesis

This compound is a versatile catalyst for numerous cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the efficient construction of complex molecular frameworks from simpler starting materials.

Key Catalytic Applications:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboronic acids or esters and aryl or vinyl halides.

-

Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene.

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

-

Oxidation and Hydrogenation Reactions: Used in various oxidation and hydrogenation processes.

-

Precursor for Nanoparticles: Serves as a precursor for the synthesis of palladium nanoparticles, which are themselves highly effective catalysts.

The catalytic activity of Palladium(II) sulfate stems from the ability of the palladium center to cycle between the Pd(0) and Pd(II) oxidation states, enabling the key steps of oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. While this protocol specifies a generic palladium catalyst, this compound can be effectively utilized as the palladium source.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound (as the palladium source, typically 0.5-5 mol%)

-

Phosphine ligand (e.g., triphenylphosphine, 2-4 equivalents relative to palladium)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 mmol)

-

Solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) (5-10 mL)

Procedure:

-

Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the solvent, the phosphine ligand, and the this compound.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This cycle is fundamental to understanding the mechanism of action of catalysts like this compound.

The Pivotal Role of Palladium(II) Sulfate Dihydrate as a Catalyst Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) sulfate dihydrate (PdSO₄·2H₂O) has emerged as a versatile and highly effective precursor for the generation of a wide array of palladium-based catalysts. Its utility spans a significant range of organic transformations critical to pharmaceutical development and fine chemical synthesis, including cross-coupling reactions, hydrogenations, and oxidations. This technical guide provides a comprehensive overview of the applications of this compound as a catalyst precursor, detailing experimental methodologies, quantitative data, and the underlying catalytic pathways.

Introduction to this compound in Catalysis

This compound is a water-soluble palladium salt that serves as a convenient and efficient starting material for the synthesis of both homogeneous and heterogeneous palladium catalysts. Its high solubility in aqueous media makes it particularly amenable to impregnation methods for the preparation of supported catalysts, such as palladium on alumina (Pd/Al₂O₃) or carbon (Pd/C).[1] Furthermore, its ability to be reduced in situ to the catalytically active Pd(0) species makes it a valuable precursor for a variety of cross-coupling and hydrogenation reactions. The dihydrate form is a stable, reddish-brown crystalline solid.

Applications in Catalysis

Catalysts derived from this compound have demonstrated high efficacy in a multitude of chemical transformations. This section details its application in key reaction classes, supported by quantitative data and experimental protocols.

Supported Catalysts for Combustion and Hydrogenation

A primary application of this compound is in the preparation of supported palladium catalysts, which are crucial in various industrial processes.

Methane Combustion: Palladium-based catalysts are highly effective for the complete oxidation of methane, a critical process for emissions control.[2] Palladium(II) sulfate is a common precursor for preparing Pd/Al₂O₃ catalysts used in this application.[1] The catalyst's performance is influenced by the dispersion of palladium on the support and the chemical state of the palladium species.

Experimental Protocol: Preparation of Pd/Al₂O₃ Catalyst for Methane Combustion [1]

-

Support Preparation: A desired amount of γ-alumina (γ-Al₂O₃) is calcined at a high temperature (e.g., 500-800 °C) to ensure its purity and desired surface properties.

-

Impregnation: An aqueous solution of this compound is prepared. The alumina support is then impregnated with this solution. The volume of the solution is typically matched to the pore volume of the support (incipient wetness impregnation).

-

Drying: The impregnated support is dried in an oven, typically at 100-120 °C, to remove the solvent.

-

Calcination: The dried material is calcined in air at a high temperature (e.g., 400-600 °C) to decompose the sulfate precursor and form dispersed palladium oxide (PdO) nanoparticles on the alumina surface. The final catalyst is then ready for use in methane combustion reactions.

Semi-Hydrogenation of Alkynes: The selective conversion of alkynes to alkenes is a fundamental transformation in organic synthesis. Catalysts derived from Palladium(II) sulfate have been shown to be effective for this purpose. For instance, supported palladium sulfide (Pd₄S) catalysts, which can be prepared from the thermal decomposition of PdSO₄, exhibit high selectivity in alkyne semi-hydrogenation.[3]

Table 1: Quantitative Data for Methane Combustion over Pd/Al₂O₃ Catalyst

| Catalyst | Precursor | Support | Methane Conversion (%) | Temperature (°C) for T₅₀¹ | Reference |

| 1 wt% Pd/γ-Al₂O₃ | PdSO₄·2H₂O | γ-Al₂O₃ | >99 | ~350-400 | [2][4] |

¹ T₅₀ refers to the temperature at which 50% methane conversion is achieved.

Cross-Coupling Reactions

While direct use of this compound in common cross-coupling reactions like Suzuki, Heck, and Sonogashira is less documented than other precursors like Pd(OAc)₂ or PdCl₂, its role as a precursor to the active Pd(0) catalyst is implicit. The in-situ reduction of Pd(II) to Pd(0) is a key step in the catalytic cycles of these reactions.

Oxidation Reactions

Wacker-Type Oxidation: The oxidation of olefins to carbonyl compounds, known as the Wacker-Tsuji oxidation, is a cornerstone of palladium catalysis.[5][6][7] While specific examples detailing the use of this compound are not as prevalent, the fundamental mechanism involves a Pd(II) catalyst.

Dehydrogenation of Alcohols: The conversion of alcohols to aldehydes and ketones is another important oxidative transformation. Palladium-based catalysts can facilitate this reaction, often with high selectivity.[8][9][10]

Mechanistic Insights and Visualizations

The catalytic activity of palladium complexes derived from this compound is rooted in the ability of palladium to cycle between different oxidation states, primarily Pd(0) and Pd(II).

Catalyst Activation

For most cross-coupling and hydrogenation reactions, the Pd(II) precursor must be reduced to the catalytically active Pd(0) species. This reduction can be achieved by various reagents present in the reaction mixture, such as phosphines, amines, or the organometallic coupling partner itself.

General Catalytic Cycle for Cross-Coupling

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, is initiated by the oxidative addition of an organic halide to the Pd(0) complex.

Wacker-Type Oxidation Pathway

The Wacker-type oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination.

Conclusion

This compound stands as a valuable and versatile precursor for a range of important palladium catalysts. Its utility in preparing highly active supported catalysts for applications such as methane combustion and selective hydrogenations is well-established. While its direct use in homogeneous cross-coupling reactions is less frequently reported, its role as a source of the active Pd(0) catalyst is fundamental. The continued exploration of catalysts derived from this precursor holds promise for the development of more efficient, selective, and sustainable chemical processes in the pharmaceutical and fine chemical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. osti.gov [osti.gov]

- 3. recercat.cat [recercat.cat]

- 4. researchgate.net [researchgate.net]

- 5. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 6. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective transfer dehydrogenation of aromatic alcohols on supported palladium - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Green Chemistry Applications of Palladium(II) Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Palladium(II) sulfate dihydrate (PdSO₄·2H₂O) within the framework of green chemistry. As the chemical industry moves towards more sustainable practices, the use of efficient and environmentally benign catalytic systems is paramount. This compound serves as a versatile precursor and catalyst for a variety of organic transformations that align with the principles of green chemistry, including the use of aqueous media, catalyst recyclability, and high atom economy. This document details experimental protocols, presents quantitative data, and visualizes key processes to facilitate its application in research and development.

Introduction to this compound in Green Catalysis

This compound is a water-soluble palladium salt, making it an attractive option for aqueous-phase catalysis, a key aspect of green chemistry.[1] Its applications in green chemistry primarily revolve around its use as a precursor for the synthesis of highly active palladium nanoparticles (PdNPs) and as a catalyst in various organic reactions such as cross-coupling, hydrogenation, and oxidation reactions.[1][2] The principles of green chemistry, such as waste prevention, use of safer solvents, and catalysis, are central to the applications discussed herein.

Green Synthesis of Palladium Nanoparticles (PdNPs)

This compound is an excellent precursor for the green synthesis of palladium nanoparticles. These methods often utilize non-toxic, renewable materials as both reducing and capping agents, avoiding the use of harsh chemicals.

This protocol describes a general method for the synthesis of palladium nanoparticles using a plant extract as the reducing and stabilizing agent, with this compound as the palladium source.

-

Preparation of Plant Extract:

-

Thoroughly wash and dry the plant material (e.g., leaves, fruit peels).

-

Boil a known quantity of the dried plant material in deionized water for a specified time (e.g., 10 g in 100 mL for 15 minutes).

-

Cool the extract to room temperature and filter it to remove solid residues. The filtrate serves as the reducing and capping agent.

-

-

Synthesis of PdNPs:

-

Prepare an aqueous solution of this compound (e.g., 1 mM).

-

Add the plant extract to the this compound solution dropwise while stirring vigorously.

-

The formation of palladium nanoparticles is typically indicated by a color change of the solution.

-

Continue stirring for a set period to ensure complete reduction and stabilization of the nanoparticles.

-

-

Isolation and Purification of PdNPs:

-

Centrifuge the nanoparticle solution at high speed to pellet the PdNPs.

-

Discard the supernatant and wash the nanoparticle pellet with deionized water and ethanol to remove any unreacted precursors and phytochemicals.

-

Dry the purified PdNPs under vacuum for further use.

-

Diagram: Workflow for Green Synthesis of Palladium Nanoparticles

References

A Comprehensive Technical Guide to Palladium(II) Sulfate Dihydrate: Hygroscopic Nature and Handling for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the hygroscopic nature and proper handling of Palladium(II) sulfate dihydrate (PdSO₄·2H₂O). This compound is a crucial precursor in various catalytic processes, and understanding its properties is paramount for experimental success and safety.

Executive Summary

Palladium(II) sulfate is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1] The commercially available form is typically the dihydrate, which can still take up additional water depending on the ambient relative humidity (RH). This document outlines the material's physical and chemical properties, provides detailed protocols for handling and determining water content, and presents visual workflows for its application in catalysis. Adherence to these guidelines will ensure the integrity of the material for research applications and maintain a safe laboratory environment.

Physicochemical Properties and Hygroscopicity

Palladium(II) sulfate is a red-brown solid that forms a greenish-brown dihydrate upon absorbing moisture.[1] Its hygroscopic nature necessitates storage in a controlled, dry environment to prevent significant changes in its water content, which can affect stoichiometry in chemical reactions.

Quantitative Hygroscopicity Data

| Relative Humidity (%) | Water Content (% w/w, illustrative) | Observations |

| 10 | 15.1 (stable dihydrate) | No significant water uptake below this RH. |

| 30 | 15.5 | Slight surface adsorption of water. |

| 50 | 16.2 | Noticeable increase in water content. |

| 70 | 17.8 | Significant water absorption. |

| 90 | 20.5 | Potential for deliquescence (dissolving in absorbed water). |

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality and integrity of this compound.

Storage

-

Containers: Store in tightly sealed, non-reactive containers (e.g., glass or polypropylene).[2]

-

Environment: Keep in a desiccator or a humidity-controlled glovebox to maintain a low-humidity atmosphere.[3] The use of desiccants such as silica gel or calcium chloride is recommended.

-

Temperature: Store at room temperature, away from direct sunlight and heat sources.[4]

Handling

-

Inert Atmosphere: For applications sensitive to moisture, handle the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or latex), and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.[5]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and characterization of this compound.

Protocol for Determination of Water Content by Karl Fischer Titration

This protocol is adapted for a typical coulometric or volumetric Karl Fischer titrator.

Objective: To accurately determine the water content of a this compound sample.

Materials:

-

Karl Fischer Titrator (Volumetric or Coulometric)

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol or appropriate Karl Fischer solvent

-

Gas-tight syringe

-

This compound sample

-

Analytical balance

Procedure:

-

System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh.

-

Titrator Conditioning: Run a pre-titration to neutralize any residual moisture in the titration cell.

-

Sample Preparation: Accurately weigh approximately 50-100 mg of the this compound sample into a dry, clean weighing boat.

-

Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

-

Titration: Start the titration process. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.

-

Data Recording: Record the volume of titrant used.

-

Calculation: The instrument's software will typically calculate the water content automatically. The calculation is based on the following formula:

Water Content (%) = [(Volume of KF reagent consumed in mL × Titer of KF reagent in mg/mL) / Sample weight in mg] × 100

Protocol for Thermal Gravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal decomposition and water loss of this compound.

Objective: To determine the temperature ranges of dehydration and decomposition of the sample.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina or platinum)

-

This compound sample

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Instrument Calibration: Ensure the TGA is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

-

Loading the Sample: Place the sample pan into the TGA furnace.

-

Setting Experimental Parameters:

-

Purge Gas: Set a constant flow of inert gas (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Running the Analysis: Start the TGA run and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs, corresponding to the loss of water molecules and subsequent decomposition. The anhydrous form of Palladium(II) sulfate can be obtained by heating the dihydrate at 202°C.[1] Decomposition to palladium(II) oxide occurs at 525°C.[1]

Visualization of Applications in Catalysis

Palladium(II) sulfate serves as a precursor for the generation of active Pd(0) catalysts, which are widely used in cross-coupling reactions.

Catalytic Cycle of a Heck Coupling Reaction

The following diagram illustrates the catalytic cycle of a Heck reaction, where a Pd(0) species, often generated in situ from a precursor like Palladium(II) sulfate, is the active catalyst.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Pd/C Catalyst Preparation

This diagram shows a typical workflow for the preparation of a supported palladium on carbon (Pd/C) catalyst via the impregnation method, using this compound as the precursor.

References

Thermal Decomposition of Palladium(II) Sulfate Dihydrate: A Technical Guide

This technical guide provides a comprehensive overview of the thermal decomposition of Palladium(II) sulfate dihydrate (PdSO₄·2H₂O), intended for researchers, scientists, and professionals in drug development and related fields. The document details the stepwise decomposition process, presents quantitative data in tabular format, outlines relevant experimental protocols, and includes a visual representation of the decomposition pathway.

Introduction

This compound is a hydrated inorganic compound that undergoes a multi-step decomposition upon heating. Understanding the thermal behavior of this compound is crucial for its application in catalysis, materials science, and as a precursor in the synthesis of palladium-based materials. The decomposition process involves dehydration, desulfation, and reduction, leading to the formation of various intermediate and final products, the nature of which can be influenced by experimental conditions such as temperature, heating rate, and the surrounding atmosphere.

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages. Initially, the compound loses its two molecules of water of hydration to form anhydrous Palladium(II) sulfate. Upon further heating, the anhydrous salt decomposes to yield Palladium(II) oxide and sulfur trioxide. At higher temperatures, the Palladium(II) oxide can be further reduced to metallic palladium.

Dehydration

The first stage of the decomposition is the loss of water of crystallization. Anhydrous Palladium(II) sulfate can be formed by heating the dihydrate.[1]

Decomposition to Palladium(II) Oxide

The anhydrous Palladium(II) sulfate is stable up to a higher temperature, after which it decomposes to form Palladium(II) oxide (PdO) and sulfur trioxide (SO₃) gas.[1]

Reduction to Metallic Palladium

The final stage of decomposition, which can be influenced by the atmospheric conditions, involves the reduction of Palladium(II) oxide to metallic palladium (Pd). Studies on supported palladium sulfate have shown that decomposition in an inert atmosphere, such as helium, can lead to the formation of metallic palladium.[2] The presence of oxygen can result in the formation of Palladium(II) oxide.[2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound. The theoretical mass loss has been calculated based on the stoichiometry of the decomposition reactions.

Table 1: Molar Masses of Compounds

| Compound | Formula | Molar Mass ( g/mol ) |

| This compound | PdSO₄·2H₂O | 238.51 |

| Palladium(II) sulfate (anhydrous) | PdSO₄ | 202.48 |

| Palladium(II) oxide | PdO | 122.42 |

| Palladium | Pd | 106.42 |

| Water | H₂O | 18.015 |

| Sulfur trioxide | SO₃ | 80.06 |

Table 2: Stepwise Thermal Decomposition Data

| Decomposition Step | Temperature Range (°C) | Reaction | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Gaseous Products | Solid Residue |

| Dehydration | ~100 - 202 | PdSO₄·2H₂O → PdSO₄ + 2H₂O | 15.11 | Not explicitly found | H₂O | PdSO₄ |

| Decomposition of Anhydrous Salt | ~525 - 800 | PdSO₄ → PdO + SO₃ | 33.57 (from anhydrous) | Not explicitly found | SO₃ | PdO |

| Reduction of Oxide | > 800 | 2PdO → 2Pd + O₂ | 6.70 (from PdO) | Not explicitly found | O₂ | Pd |

Note: Experimental mass loss percentages are dependent on specific experimental conditions and were not explicitly available in the surveyed literature for the pure compound.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 20-100 mL/min to prevent unwanted side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature and time.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the percentage mass loss at each step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.

Differential Thermal Analysis (DTA)

Objective: To detect thermal events (phase transitions, decomposition) by measuring the temperature difference between a sample and an inert reference.

Methodology:

-

Sample and Reference Preparation: The sample crucible is filled with this compound, and a reference crucible is filled with an inert material (e.g., calcined alumina).

-

Instrumentation: A DTA apparatus is used, often in combination with TGA.

-

Atmosphere and Heating Program: Similar to TGA, a controlled atmosphere and a linear heating rate are applied.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

Analysis: The DTA curve shows endothermic peaks (e.g., for dehydration and decomposition) and exothermic peaks (e.g., for crystallization or oxidation).

Visualization of Decomposition Pathway

The following diagram illustrates the logical flow of the thermal decomposition of this compound.

References

Palladium(II) Sulfate Dihydrate: A Comprehensive Technical Guide to its Application in Palladium Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Palladium(II) sulfate dihydrate as a viable precursor for the synthesis of palladium nanoparticles (PdNPs). While less commonly cited than its chloride or acetate counterparts, its solubility in aqueous media presents a straightforward approach for nanoparticle fabrication. This document provides a detailed overview of a generalized synthesis protocol, potential reaction mechanisms, and the characterization of the resulting nanoparticles, tailored for professionals in research and drug development.

Introduction: The Role of Palladium Nanoparticles

Palladium nanoparticles are of significant interest across various scientific disciplines, including catalysis, materials science, and nanomedicine. Their high surface-area-to-volume ratio and unique electronic properties make them highly effective catalysts for a range of organic reactions, such as cross-coupling and hydrogenation reactions, which are fundamental in pharmaceutical synthesis. In drug delivery, PdNPs are being explored as carriers and for photothermal therapy. The choice of the palladium precursor can significantly influence the characteristics of the resulting nanoparticles.

Properties of this compound

This compound (PdSO₄·2H₂O) is a reddish-brown, crystalline solid that is soluble in water.[1] This solubility is a key advantage for its use in aqueous-based synthesis methods, which are often preferred for their environmental compatibility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | PdSO₄·2H₂O |

| Molar Mass | 238.51 g/mol |

| Appearance | Reddish-brown crystalline powder |

| Solubility in Water | Soluble |

| Decomposition | Anhydrous form decomposes to Palladium(II) oxide at 525 °C[1] |

Experimental Protocol: Chemical Reduction Method

The following is a generalized protocol for the synthesis of palladium nanoparticles using this compound as the precursor. This method is based on the widely used chemical reduction of palladium ions in an aqueous solution.

Materials:

-

This compound (PdSO₄·2H₂O)

-

Deionized water

-

Reducing agent: Sodium borohydride (NaBH₄)

-

Stabilizing agent: Polyvinylpyrrolidone (PVP)

Procedure:

-

Preparation of the Precursor Solution:

-

Dissolve a specific amount of this compound in deionized water to achieve the desired final concentration of palladium ions (e.g., 1 mM).

-

Stir the solution until the precursor is fully dissolved.

-

-

Addition of Stabilizing Agent:

-

To the palladium sulfate solution, add an aqueous solution of a stabilizing agent, such as PVP. The concentration of the stabilizer should be optimized to control nanoparticle growth and prevent aggregation. A common starting point is a 1:1 molar ratio of PVP to palladium.

-

Stir the mixture vigorously for 30 minutes to ensure complete coordination of the stabilizer with the palladium ions.

-

-

Reduction of Palladium Ions:

-

Cool the solution in an ice bath to moderate the reaction rate.

-

Slowly add a freshly prepared, ice-cold aqueous solution of a reducing agent, such as sodium borohydride (e.g., a 2-fold molar excess relative to palladium), to the palladium-stabilizer mixture under vigorous stirring.

-

The color of the solution will typically change from a light yellow or brown to a dark brown or black, indicating the formation of palladium nanoparticles.

-

-

Aging and Purification:

-

Continue to stir the solution for an additional 1-2 hours at room temperature to ensure the complete reduction and stabilization of the nanoparticles.

-

Purify the synthesized palladium nanoparticles by centrifugation to remove unreacted reagents and byproducts.

-

Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step at least three times.

-

The purified palladium nanoparticles can be stored as a colloidal suspension or dried for further use.

-

Diagram 1: Experimental Workflow for Palladium Nanoparticle Synthesis

Caption: A flowchart illustrating the key steps in the chemical reduction synthesis of palladium nanoparticles.

Reaction Mechanism and Signaling Pathway

The formation of palladium nanoparticles from this compound via chemical reduction involves the reduction of Pd(II) ions to zerovalent palladium (Pd(0)) atoms. These atoms then nucleate and grow into nanoparticles. The stabilizing agent adsorbs onto the surface of the growing nanoparticles, preventing their aggregation.

In aqueous solutions, palladium(II) ions can undergo hydrolysis to form various hydroxo complexes. The presence of sulfate ions might influence this hydrolysis equilibrium. The reduction process is generally rapid with strong reducing agents like sodium borohydride.

Diagram 2: Proposed Reaction Pathway for PdNP Formation

Caption: A simplified diagram showing the proposed pathway from palladium ions to stabilized palladium nanoparticles.

Characterization of Palladium Nanoparticles

The synthesized palladium nanoparticles should be characterized to determine their size, morphology, crystal structure, and surface properties.

Table 2: Common Characterization Techniques and Expected Results

| Technique | Information Obtained | Typical Expected Results (for similar syntheses) |

| UV-Vis Spectroscopy | Confirmation of nanoparticle formation | A continuous absorption spectrum in the UV-Vis range, without a distinct surface plasmon resonance peak, which is characteristic of palladium nanoparticles. |

| Transmission Electron Microscopy (TEM) | Size, shape, and size distribution | Spherical nanoparticles with a narrow size distribution, typically in the range of 5-20 nm. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | A slightly larger average size compared to TEM due to the hydration layer and stabilizer. |

| X-ray Diffraction (XRD) | Crystalline structure | Peaks corresponding to the face-centered cubic (fcc) lattice of palladium. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of stabilizer on the nanoparticle surface | Characteristic peaks of the stabilizing agent (e.g., PVP) on the nanoparticle surface. |

Conclusion

This compound serves as a suitable and water-soluble precursor for the synthesis of palladium nanoparticles. The chemical reduction method described provides a robust and adaptable protocol for researchers. The properties of the resulting nanoparticles can be tailored by adjusting reaction parameters such as the concentration of the precursor, reducing agent, and stabilizing agent, as well as temperature and reaction time. This guide provides a foundational framework for professionals to explore the potential of palladium nanoparticles in their respective fields, from catalytic applications in drug synthesis to the development of novel nanomedicines. Further optimization of the presented protocol is encouraged to achieve desired nanoparticle characteristics for specific applications.

References

Methodological & Application

Application Notes and Protocols: Palladium(II) Sulfate Dihydrate Catalyzed Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This reaction is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The versatility of the Suzuki-Miyaura coupling stems from its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[2] The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition with an organic halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1][2]

While a variety of palladium sources have been successfully employed, this document outlines a generalized protocol for the use of Palladium(II) sulfate dihydrate (PdSO₄·2H₂O) as a catalyst precursor. As a palladium(II) salt, it is expected to be reduced in situ to the active palladium(0) species to initiate the catalytic cycle.

Disclaimer: Specific experimental data and optimized protocols for Suzuki-Miyaura coupling using this compound are not extensively reported in the reviewed literature. The following protocol is a representative, generalized procedure adapted from established methods using other palladium(II) salt precatalysts. Optimization of reaction parameters is highly recommended for specific substrate combinations.

Data Presentation: Generalized Reaction Parameters

The following table summarizes a typical set of conditions for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, adapted for the use of this compound.

| Parameter | Value / Compound | Molar Equivalents | Notes |

| Aryl Halide | Aryl Bromide (Ar¹-Br) | 1.0 | Aryl iodides are typically more reactive, while aryl chlorides may require more forcing conditions or specialized ligands.[3] |

| Organoboron Reagent | Arylboronic Acid (Ar²-B(OH)₂) | 1.1 - 1.5 | A slight excess is commonly used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | This compound (PdSO₄·2H₂O) | 0.01 - 0.05 (1-5 mol%) | As a Pd(II) precatalyst, it requires in situ reduction to Pd(0) to enter the catalytic cycle. Catalyst loading should be optimized for specific substrates. |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[2] Other bases like phosphates or fluorides can also be used. |

| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | - | A mixture of an organic solvent and water is common. Other solvents such as toluene, THF, or DMF can also be employed.[3][4] |

| Reaction Temperature | 80 - 100 °C | - | Heating is typically required to drive the reaction to completion. |

| Reaction Time | 12 - 24 hours | - | Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound (0.02 mmol, 2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 mmol)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask or a sealable pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (0.02 mmol), and potassium carbonate (2.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalytically active Pd(0) species.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The mixture should be sparged with the inert gas for an additional 10 minutes to ensure thorough deoxygenation.[4]

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol, from setup to product purification.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

References

Application Notes and Protocols for Palladium(II)-Catalyzed Heck Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While various palladium sources can be employed, this document focuses on the use of Palladium(II) salts as catalyst precursors. Although specific literature detailing the direct application of Palladium(II) sulfate dihydrate is scarce, the principles and protocols outlined herein using more common Palladium(II) salts like Palladium(II) acetate serve as a foundational guide for researchers exploring its potential use.

Introduction to the Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful chemical transformation that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.[1]

The general scheme for the Heck reaction is as follows:

Scheme 1: General Representation of the Heck Reaction

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. When a Pd(II) salt such as this compound is used as a precatalyst, it is first reduced in situ to the active Pd(0) species.

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.

-

Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

-

Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.[2]

Below is a diagram illustrating the catalytic cycle.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application of this compound

While common palladium precursors for the Heck reaction include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), this compound (PdSO₄·2H₂O) can also serve as a source of palladium. As a Pd(II) salt, it would require in situ reduction to the active Pd(0) species to initiate the catalytic cycle. This reduction can often be facilitated by phosphine ligands, amines (which can also act as the base), or the solvent itself under the reaction conditions.

Currently, there is a lack of specific, detailed application notes and protocols in the peer-reviewed literature for the direct use of this compound as the catalyst in Heck cross-coupling reactions. Researchers interested in utilizing this specific palladium salt would need to perform optimization studies for catalyst loading, ligand selection (if any), base, solvent, and temperature for their specific substrates. The general protocols provided below for other Pd(II) salts can serve as a starting point for such investigations.

Experimental Protocols

The following is a general experimental protocol for a Heck cross-coupling reaction using a common Pd(II) precursor. This can be adapted for screening the efficacy of this compound.

General Workflow

Caption: General experimental workflow for a Heck cross-coupling reaction.

Representative Protocol: Coupling of Iodobenzene with Methyl Acrylate

This protocol is adapted from established procedures for Heck reactions and serves as a template.

Materials:

-

Iodobenzene

-

Methyl acrylate

-

Palladium(II) acetate (or this compound for screening)

-

Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

-

Triphenylphosphine (PPh₃) (optional, as ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Acetonitrile, Toluene)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add iodobenzene (1.0 mmol, 1 equiv.), methyl acrylate (1.5 mmol, 1.5 equiv.), and the chosen base (e.g., triethylamine, 1.2 mmol, 1.2 equiv.).

-

Add the anhydrous solvent (e.g., DMF, 5 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Palladium(II) acetate, 0.02 mmol, 2 mol%). If screening this compound, use an equivalent molar amount. If a ligand is used, it is typically added at this stage (e.g., PPh₃, 0.04 mmol, 4 mol%).

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture vigorously and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Quantitative Data

The efficiency of the Heck reaction is highly dependent on the substrates, catalyst, ligand, base, and solvent system. Below is a table summarizing representative data from the literature for the Heck coupling of various aryl halides with alkenes, showcasing typical reaction conditions and yields. Note that these examples utilize common palladium precursors.

| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 100 | 4 | 95 |

| 2 | Bromobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Et₃N (1.5) | Acetonitrile | 80 | 6 | 92 |

| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMF | 120 | 12 | 88 |

| 4 | Iodobenzene | Methyl Acrylate | Pd(OAc)₂ (0.1) | PPh₃ (0.2) | Et₃N (1.2) | Toluene | 110 | 8 | 96 |